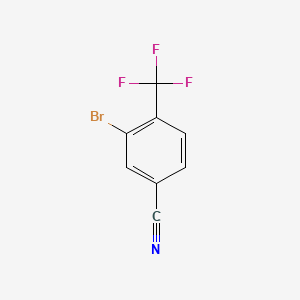

3-Bromo-4-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIHGYONUJZZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736565 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212021-55-0 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-(trifluoromethyl)benzonitrile chemical structure

Initiating Data Gathering

I'm starting a thorough search to collect all available information on 3-Bromo-4-(trifluoromethyl)benzonitrile. Right now, I'm focusing on its fundamental properties: the molecular formula, weight, melting point, boiling point. I'm aiming for a robust dataset to begin building a more comprehensive profile.

Expanding the Search Parameters

I'm now expanding my search to incorporate solubility data and spectroscopic information (NMR, IR, mass spec). Simultaneously, I'll be looking into synthesis routes, paying attention to starting materials and reaction conditions. I'll also be investigating known reactions and applications, particularly in medicinal chemistry and materials science. I'm building this dataset into an in-depth technical guide with complete references.

Developing Technical Overview

I am starting to formulate a comprehensive technical guide on the chemical structure of this compound. My plan involves a detailed introduction providing an overview of the compound. I will highlight its key characteristics and significance. I am aiming to produce a thorough and informative resource.

Outlining Spectral Analyses

I am now focusing on spectroscopic analyses, especially NMR, as the "fingerprint" of the molecule. I will explain why these are vital and intend to use them to verify the structure of this compound. I will break down each technique to create an in-depth reference for an expert audience.

Defining Structural Aspects

I'm now focusing on a more granular level to define the structural aspects. I plan to construct a Graphviz diagram of the structure. I'll also identify and list key identifiers such as IUPAC name, CAS number, molecular formula, and weight. I'll also begin summarizing its properties, including appearance, melting and boiling points (if available), density, solubility, and purity.

Refining Content Scope

My focus is now on structuring the technical guide, starting with an introductory overview and defining the scope. I have outlined the core structural features and significance of this compound, making sure to include a Graphviz diagram and key identifiers. I'm also planning a detailed section on spectroscopic analyses, emphasizing NMR, IR, and MS techniques. Finally, I'm integrating information on synthesis, reactivity, and applications in pharmaceuticals, agrochemicals, and advanced materials.

Defining Guide's Content

I've been working on structuring the content. I'm focusing on the introduction, chemical structure, and properties sections, including creating the Graphviz diagram and compiling key identifiers. I will also incorporate spectroscopic analysis, detailing NMR, IR, and MS techniques, as they are crucial for structural confirmation. The plan also includes sections on synthesis, reactivity, and applications, particularly within pharmaceuticals and agrochemicals. Safety information and references will be included at the end.

Defining Guide's Structure

I'm now outlining the guide's structure, focusing on a clear, organized format. The introduction will provide an overview, highlighting the significance of this compound. Sections on chemical structure and spectroscopic analysis will follow, detailing identifiers, properties, and instrumental techniques. I will then cover synthesis, reactivity, and applications, including safety information and a comprehensive list of references.

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)benzonitrile (CAS No. 1212021-55-0)

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethyl)benzonitrile, a key fluorinated building block for advanced chemical synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, outlines a robust synthetic methodology, explores its chemical reactivity, and discusses its applications in high-value sectors such as pharmaceuticals and agrochemicals. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for leveraging the unique attributes of this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved efficacy and pharmacokinetic profiles in drug candidates. This compound, with its trifluoromethyl, bromo, and nitrile functionalities, represents a highly versatile synthon, offering multiple reaction sites for the construction of complex molecular architectures. This guide aims to provide a deep technical understanding of this compound, enabling its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1212021-55-0 | Multiple Suppliers |

| Molecular Formula | C₈H₃BrF₃N | [1][2] |

| Molecular Weight | 250.02 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [4][5] |

| Boiling Point | ~235 °C (Predicted) | [6] |

| Density | ~1.71 g/cm³ (Predicted) | [6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence, culminating in a Sandmeyer reaction. This classic and reliable transformation is a cornerstone of aromatic chemistry for the introduction of various functional groups, including halides and nitriles.[1][3] The proposed synthetic route, illustrated below, offers a logical and experimentally validated approach.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to produce a stable intermediate that can be characterized before proceeding to the next transformation.

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq).

-

Acidic Medium: Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0-4.0 eq) and cool the resulting suspension to 0-5 °C using an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.

-

Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

-

Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

-

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile intermediate for a wide range of chemical transformations.

Reactions at the Bromine Position

The bromine atom on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[7]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a diverse range of substituted anilines.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by a combination of palladium and copper, yields substituted alkynylbenzenes.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reduction: Catalytic hydrogenation (e.g., using H₂ and Raney Nickel) or reduction with other reagents like lithium aluminum hydride can convert the nitrile to a primary amine (aminomethyl group).

-

Cycloaddition: Reaction with sodium azide and an ammonium salt (e.g., NH₄Cl) can be used to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution. While the bromine atom is a good leaving group, other positions on the ring may also become susceptible to nucleophilic attack under specific conditions, particularly with strong nucleophiles.[8][9]

Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10][11] Many small-molecule kinase inhibitors feature a heterocyclic core, and the synthesis of these scaffolds often relies on versatile building blocks like this compound.[12][13] The ability to perform cross-coupling reactions at the bromine position and modify the nitrile group allows for the systematic exploration of the chemical space around a core scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Agrochemicals

The development of novel herbicides, insecticides, and fungicides often involves the synthesis of molecules with enhanced biological activity and metabolic stability. The trifluoromethyl group is a common feature in modern agrochemicals for these reasons. This compound serves as a valuable intermediate for the synthesis of new active ingredients in this sector.[14]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. The exact shifts will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The nitrile carbon will have a characteristic chemical shift in the downfield region.[15] |

| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| FTIR | The infrared spectrum will exhibit a sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2240 cm⁻¹.[4][16] Other bands corresponding to C-H, C-F, and C-Br stretching and bending vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.[17][18] |

| HPLC/GC | High-performance liquid chromatography or gas chromatography can be used to assess the purity of the compound, which is typically reported to be ≥98%. |

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its trifluoromethyl, bromo, and nitrile functionalities provide a rich platform for a wide array of chemical transformations, making it a valuable tool for researchers in medicinal chemistry, agrochemical development, and materials science. The synthetic and reactivity principles outlined in this guide provide a solid foundation for the effective and safe utilization of this important building block in the pursuit of scientific innovation.

References

- Shi, G., Shao, C., Pan, S., Yu, J., & Zhang, Y. (2015). Silver-Catalyzed Decarboxylative Cyanation of Carboxylic Acids. Organic Letters, 17(1), 38-41.

- Roohana, N., & Siddiqui, Z. N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2849-2877.

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... [Image]. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

- Misra, N., & Singh, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.

-

Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1212021-55-0. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Image]. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

- Wang, Y., Li, Y., & Zhang, J. (2021). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 26(11), 3183.

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... [Image]. Retrieved from [Link]

- Supporting Information. (n.d.). Retrieved from [Please provide a valid URL if available]

-

FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? Retrieved from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Agrochemical Innovation with 3-Bromo-4-fluorobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Leino, T., & Kostiainen, R. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

- McBee, E. T., & Sanford, R. A. (1950). Bromination of Trifluoromethylbenzenes. Journal of the American Chemical Society, 72(11), 5151–5153.

- Lee, S., Kim, H., & Kim, J. (2021).

-

PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. Retrieved from [Link]

- Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905.

-

ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.

- Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(11), 861–874.

- Popova, E. A., & Belyaeva, A. A. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5283.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-(trifluoromethyl)benzonitrile molecular weight

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)benzonitrile: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, an electron-withdrawing and metabolically stable trifluoromethyl group, and a versatile nitrile moiety—renders it an exceptionally valuable intermediate for the synthesis of complex molecular targets. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, and core applications, with a specific focus on its utility in palladium-catalyzed cross-coupling reactions for the development of next-generation therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols are provided to ensure reproducibility and underscore the practical utility of this compound in a research and development setting.

Core Physicochemical & Structural Data

This compound is a solid at ambient temperature, characterized by the following key properties.[1] The strategic placement of its functional groups dictates its chemical behavior and utility.

| Property | Value | Source |

| Molecular Weight | 250.02 g/mol | [1][2] |

| Molecular Formula | C₈H₃BrF₃N | [2] |

| CAS Number | 1212021-55-0 | [1] |

| Alternate Name | 4-Cyano-2-bromo-1-(trifluoromethyl)benzene | N/A |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | NPIHGYONUJZZLH-UHFFFAOYSA-N | [1] |

The Scientific Rationale: A Molecule Designed for Purpose

The efficacy of this compound as a synthetic intermediate is not accidental; it is a direct consequence of the interplay between its three key functional groups. Understanding their individual contributions is crucial for rational experimental design.

-

The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This is the primary site for introducing molecular complexity. Its reactivity is generally higher than that of chlorine, making reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings highly efficient.

-

The Trifluoromethyl (CF₃) Group: The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring. In drug development, the incorporation of a CF₃ group is a well-established strategy to enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and modulate binding affinity to protein targets.[3]

-

The Nitrile (CN) Group: The nitrile group is a versatile functional handle. It is relatively stable under many reaction conditions, including palladium catalysis.[4] Post-coupling, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, providing further pathways for derivatization.[3] In some final drug molecules, the nitrile itself can act as a key hydrogen bond acceptor, mimicking carbonyl groups and interacting with target proteins.[4]

Caption: Functional contributions of the core moieties in this compound.

Synthesis and Characterization

While commercially available, understanding the synthesis of this key intermediate is valuable. A common laboratory-scale approach involves the Sandmeyer reaction, starting from the corresponding aniline.

Representative Synthetic Protocol: Diazotization-Bromination

This protocol describes the synthesis of this compound from the readily available precursor, 3-Amino-4-(trifluoromethyl)benzonitrile.

Step 1: Diazotization of the Aniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Amino-4-(trifluoromethyl)benzonitrile (10.0 g, 53.7 mmol).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (40 mL). Cool the resulting slurry to 0°C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (4.1 g, 59.1 mmol) in 15 mL of water.

-

Add the NaNO₂ solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.

Step 2: Sandmeyer Reaction (Bromination)

-

In a separate 500 mL flask, prepare a solution of copper(I) bromide (CuBr) (8.5 g, 59.1 mmol) in 48% HBr (30 mL). Cool this solution to 0°C.

-

Add the cold diazonium salt solution from Step 1 dropwise to the stirring CuBr solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature, add 100 mL of water, and transfer to a separatory funnel.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with 1 M NaOH (2 x 50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be consistent with the 1,2,4-substitution pattern.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the CF₃ group, typically around -62 to -64 ppm (relative to CFCl₃).[5]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 249 and 251.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern drug discovery due to its functional group tolerance and mild reaction conditions.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with 4-methoxyphenylboronic acid. The choice of catalyst, ligand, and base are critical for success and must be optimized for different substrates.

Materials:

-

This compound (250 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (41.0 mg, 0.1 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Using syringes, add the degassed 1,4-dioxane and water.

-

Place the flask in a preheated oil bath at 100°C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired biphenyl product.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A primary reason for the widespread use of intermediates like this compound is in the synthesis of heterocyclic scaffolds for kinase inhibitors.[8] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[9] Small molecule inhibitors that block the ATP-binding site of kinases are a major class of targeted cancer therapies.[10]

The scaffold derived from our title compound can be elaborated into structures that mimic the adenine core of ATP, effectively blocking the enzyme's function and halting downstream signaling pathways that promote tumor growth.[8]

Caption: Competitive inhibition of a protein kinase by a small molecule inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related compounds such as 4-Bromo-3-(trifluoromethyl)benzonitrile are classified as toxic if swallowed, in contact with skin, or if inhaled, and cause serious skin and eye irritation.[5]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular architects in the pharmaceutical and materials sciences. Its well-defined reactivity, enabled by the distinct properties of its bromo, trifluoromethyl, and nitrile groups, allows for the efficient and controlled construction of complex, high-value molecules. The robust and reproducible protocols associated with its use, particularly in Suzuki-Miyaura cross-coupling, empower researchers to accelerate the discovery and development of novel chemical entities with therapeutic potential. As the demand for targeted and metabolically robust pharmaceuticals continues to grow, the importance of such versatile and thoughtfully designed building blocks will only increase.

References

- Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Urooj, M., et al. (2023). Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy. Saudi Pharmaceutical Journal.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved January 10, 2026, from [Link]

- Gary A. Molander, et al. (2011).

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 10, 2026, from [Link]

- Caflisch, A., et al. (2016). Three stories on Eph kinase inhibitors. European Journal of Medicinal Chemistry.

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 10, 2026, from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 10, 2026, from [Link]

-

HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]

-

Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 2. 3-Trifluoromethyl-4-bromobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to 3-Bromo-4-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Bromo-4-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and critical role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

The systematic IUPAC name is derived by identifying the parent structure as benzonitrile, which is a benzene ring substituted with a nitrile (-C≡N) group. The positions of the other substituents are then numbered relative to the nitrile group, which is assigned position 1. The bromine atom is at position 3, and the trifluoromethyl group (-CF₃) is at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1212021-55-0 | |

| Molecular Formula | C₈H₃BrF₃N | |

| Molecular Weight | 250.02 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient synthetic route starts from a commercially available trifluoromethyl-substituted benzene derivative.

Proposed Synthetic Route:

Caption: Proposed synthetic pathway for this compound.

Step 1: Bromination of 4-(Trifluoromethyl)aniline

The initial step involves the electrophilic aromatic substitution of 4-(trifluoromethyl)aniline. The trifluoromethyl group is a deactivating, meta-directing group, while the amino group is a strongly activating, ortho-, para-directing group. The directing effect of the amino group dominates, leading to bromination at the ortho position.

Protocol:

-

Dissolve 4-(trifluoromethyl)aniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-4-(trifluoromethyl)aniline.

Step 2: Diazotization of 3-Bromo-4-(trifluoromethyl)aniline

The amino group of 3-Bromo-4-(trifluoromethyl)aniline is converted to a diazonium salt, which is an excellent leaving group. This reaction is typically carried out in a strong acidic medium at low temperatures to prevent the unstable diazonium salt from decomposing.

Protocol:

-

Suspend 3-Bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Step 3: Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst.[1] The mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[2]

Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent, such as aqueous potassium cyanide.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 2 to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Three signals in the aromatic region (δ 7.5-8.5 ppm). A doublet, a doublet of doublets, and another doublet, corresponding to the three aromatic protons. The coupling constants will be indicative of their relative positions. |

| ¹³C NMR | Signals for the eight carbon atoms. The carbon attached to the nitrile group will be in the range of δ 115-120 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling. The carbon attached to the bromine will be in the region of δ 120-130 ppm. |

| IR | A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Strong C-F stretching bands in the region of 1100-1350 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 250 and an M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns corresponding to the loss of Br, CN, and CF₃ groups. |

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of three reactive sites: the bromine atom, the nitrile group, and the aromatic ring.

Reactivity Profile:

Caption: Reactivity profile of this compound.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 3-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for functionalization. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), although this is generally less common than reactions at the bromo and nitrile positions.

Role in Drug Discovery:

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a convenient handle for introducing molecular diversity. Benzonitrile-containing compounds are also known to exhibit a range of biological activities.[3]

This trifunctional building block is particularly valuable in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. For instance, similar bromo-substituted benzonitriles are key intermediates in the synthesis of drugs for neurological and endocrinological disorders.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Safety Precautions:

-

Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements:

Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. A full safety data sheet (SDS) should be consulted before use.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature provides medicinal chemists with a versatile platform for generating diverse compound libraries and optimizing lead candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of next-generation therapeutics.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.

- YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

- The Royal Society of Chemistry.

- Journal of Biomedical Research & Environmental Sciences.

-

PubChem. 3-Bromo-4-fluorobenzonitrile. [Link]

- ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene.

- Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J. Med. Chem.2010, 53, 7902-7917.

- Magritek. 5-Bromo-1,2,3-trifluorobenzene.

- Master Organic Chemistry.

- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.

- L.S.College, Muzaffarpur. Sandmeyer reaction.

- YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.

- Pharmanecia.

- The Royal Society of Chemistry.

- ResearchGate.

- J&K Scientific LLC. Sandmeyer Reaction.

- Wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.

- ChemicalBook. 3-Trifluoromethyl-4-bromobenzonitrile synthesis.

- NIST WebBook. 4-Bromo-3-nitrobenzotrifluoride.

- Organic Syntheses. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure.

- BMRB.

- The Royal Society of Chemistry.

- Benchchem. Spectroscopic Analysis: A Comparative Guide to Confirming the Identity of 4-Bromobenzonitrile.

- PubChem. 3-Bromo-4-hydroxybenzonitrile.

Sources

An In-depth Technical Guide to the NMR Analysis of 3-Bromo-4-(trifluoromethyl)benzonitrile

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-(trifluoromethyl)benzonitrile. This compound is a valuable building block in medicinal chemistry and drug discovery, making its unambiguous structural confirmation and purity assessment paramount. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation for ¹H, ¹³C, and ¹⁹F NMR. By explaining the causality behind experimental choices and grounding the analysis in authoritative references, this document serves as a self-validating system for the accurate characterization of this and structurally related molecules.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The presence of a bromine atom allows for various cross-coupling reactions, the nitrile group can be transformed into other functional groups, and the trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug candidate.[1] Given its importance, the ability to unequivocally verify the structure and purity of this intermediate is critical to the success of multi-step synthetic campaigns in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide will provide a detailed walkthrough of the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound, ensuring a thorough understanding of its spectral features.

Experimental Protocols: A Self-Validating Approach

The integrity of NMR data begins with meticulous sample preparation and a well-defined experimental setup. The following protocols are designed to yield high-quality, reproducible results.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The sample must be completely dissolved in a suitable deuterated solvent, and free of particulate matter.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 30-40 mg for ¹³C NMR.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this nonpolar compound. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[2] For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene is often used.

NMR Instrument Setup and Data Acquisition

The following parameters are provided as a starting point and may be optimized based on the specific instrument and experimental goals.

Table 1: Suggested NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 | zg |

| Number of Scans | 16 | 1024 | 32 |

| Relaxation Delay (d1) | 2 s | 2 s | 2 s |

| Acquisition Time (aq) | 4 s | 1 s | 1 s |

| Spectral Width (sw) | 20 ppm | 240 ppm | 200 ppm |

Spectral Analysis and Interpretation

A thorough analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular structure of this compound.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of this compound are numbered as shown below.

Caption: Atom numbering for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region.

-

H-2: This proton is ortho to the cyano group and meta to the bromine atom. It is expected to appear as a doublet.

-

H-5: This proton is meta to the cyano group and ortho to the trifluoromethyl group. It will likely appear as a doublet of doublets due to coupling with H-6 and the trifluoromethyl group.

-

H-6: This proton is ortho to the cyano group and meta to the trifluoromethyl group. It is expected to be a doublet.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.9 | d | J(H2-H6) ≈ 2.0 |

| H-5 | ~7.8 | dd | J(H5-H6) ≈ 8.0, J(H5-F) ≈ 1.0 |

| H-6 | ~7.7 | d | J(H6-H5) ≈ 8.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[3]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show eight distinct signals. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show coupling to the fluorine atoms, though the coupling constants will be smaller.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1 | ~112 | s | - |

| C2 | ~135 | s | - |

| C3 | ~125 | s | - |

| C4 | ~130 | q | J(C4-F) ≈ 30 |

| C5 | ~128 | q | J(C5-F) ≈ 5 |

| C6 | ~132 | s | - |

| CN | ~117 | s | - |

| CF₃ | ~122 | q | J(C-F) ≈ 272 |

Note: The assignments are predictive and should be confirmed with 2D NMR experiments like HSQC and HMBC.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the trifluoromethyl group. For this compound, a single signal is expected for the three equivalent fluorine atoms.

-

CF₃: A singlet is expected around -63 ppm relative to CFCl₃.[2] The exact chemical shift is sensitive to the electronic environment and solvent.[4]

Caption: Experimental workflow for NMR analysis.

Trustworthiness: A Self-Validating System

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a robust and self-validating system for the structural confirmation of this compound.

-

Cross-validation of Data: The coupling observed between protons and the trifluoromethyl group in the ¹H NMR spectrum should be consistent with the couplings observed between the aromatic carbons and the fluorine atoms in the ¹³C NMR spectrum.

-

Consistency of Chemical Shifts: The observed chemical shifts should be in good agreement with predicted values based on the known electronic effects of the bromo, cyano, and trifluoromethyl substituents.

-

Purity Assessment: The presence of any unexpected signals in the spectra would indicate the presence of impurities, which can then be quantified using peak integration.

Conclusion

This technical guide has provided a comprehensive overview of the NMR analysis of this compound. By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, researchers can confidently characterize this important synthetic intermediate. The multi-nuclear approach ensures a high degree of certainty in structural assignment and purity assessment, which is essential for the advancement of drug discovery and development programs.

References

- Supporting Information for a scientific article. (n.d.). Journal of Fluorine Chemistry.

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

- Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum.

- National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- National Center for Biotechnology Information. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Afinna. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.

- National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-(trifluoromethyl)benzonitrile IR spectrum

An In-Depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of peak positions to deliver a foundational understanding of how the molecule's unique structural components—an aromatic nitrile, a trifluoromethyl group, and a carbon-bromine bond on a substituted benzene ring—give rise to its characteristic vibrational spectrum. We will explore the theoretical underpinnings of the key absorptions, present a robust, self-validating experimental protocol for acquiring a high-fidelity spectrum of this solid compound, and provide a logical framework for spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who utilize IR spectroscopy for structural verification, quality control, and reaction monitoring involving this and structurally related compounds.

Introduction

The Molecule: this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₈H₃BrF₃N. Its structure is built upon a benzene ring substituted with three distinct functional groups: a bromo (-Br) group, a trifluoromethyl (-CF₃) group, and a nitrile (-C≡N) group. This specific arrangement of electron-withdrawing groups makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Accurate and unambiguous characterization is paramount, and infrared (IR) spectroscopy serves as a rapid, non-destructive first-line technique for confirming its structural integrity.

Caption: Molecular structure of this compound.

The Technique: The Role of Infrared Spectroscopy

Infrared spectroscopy probes the vibrational transitions within a molecule.[1] When a molecule absorbs IR radiation, its covalent bonds stretch, bend, and rotate at specific, quantized frequencies. These frequencies are determined by the masses of the bonded atoms and the strength of the bonds connecting them. Consequently, an IR spectrum provides a unique "fingerprint" rich with information about the functional groups present in a sample.[1] For a molecule like this compound, IR spectroscopy is exceptionally well-suited to confirm the presence of the nitrile, trifluoromethyl, and substituted aromatic moieties simultaneously.

Theoretical Vibrational Analysis: Decoding the Spectrum

The IR spectrum of this compound is best understood by dissecting it into contributions from its constituent parts. The principle of causality dictates our analysis: the electronic nature and physical arrangement of the functional groups directly influence the position, intensity, and shape of their corresponding absorption bands.

The Nitrile (C≡N) Stretch: A High-Frequency Hallmark

The carbon-nitrogen triple bond gives rise to one of the most recognizable peaks in the IR spectrum.

-

Position: For aromatic nitriles, the C≡N stretching vibration typically appears in the 2220-2240 cm⁻¹ region.[2] This is at a slightly lower wavenumber compared to saturated (aliphatic) nitriles (2240-2260 cm⁻¹) due to electronic conjugation between the π-system of the nitrile and the aromatic ring.[2][3] This interaction slightly weakens the C≡N bond, lowering its vibrational frequency.

-

Intensity & Shape: The C≡N bond is highly polarized, causing a significant change in the molecular dipole moment during the stretching vibration. This results in a sharp and strong absorption band. Its appearance in a relatively uncluttered region of the spectrum makes it a highly diagnostic tool for identifying nitriles.[4]

The Trifluoromethyl (CF₃) Group: A Complex and Intense Signature

The CF₃ group is a strong IR absorber and produces some of the most intense bands in the spectrum. Its vibrations are more complex than a simple diatomic stretch.

-

Position: The C-F stretching modes of the CF₃ group are very strong and typically dominate the 1000-1200 cm⁻¹ region. These arise from:

-

Antisymmetric C-F Stretch: Usually observed as a very strong, broad band around 1180-1130 cm⁻¹ .

-

Symmetric C-F Stretch: A strong band typically found around 1150-1100 cm⁻¹ . The exact positions and potential splitting of these bands can be influenced by coupling with vibrations from the benzene ring, a known phenomenon in such structures.[5][6][7][8]

-

-

Intensity: The high electronegativity of fluorine creates highly polar C-F bonds. The concerted motion of these bonds during stretching vibrations leads to a very large change in the net dipole moment, resulting in exceptionally intense absorption bands. These bands are often the strongest in the entire spectrum.

The Aromatic Core: C-H and C-C Vibrations

The substituted benzene ring provides a rich set of vibrations that confirm the aromatic nature and substitution pattern.

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Look for weak to medium bands in the 3000-3100 cm⁻¹ region.[9][10][11] Their presence is a clear indicator of hydrogen atoms attached to an sp²-hybridized carbon of an aromatic or olefinic system.

-

Aromatic C-C In-Ring Stretches: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp, medium-intensity bands in the 1400-1620 cm⁻¹ region.[9][10] Typically, two or three distinct bands can be observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern on the ring. For a 1,2,4-trisubstituted benzene ring, one would expect strong absorptions in the 800-900 cm⁻¹ region. This is a critical diagnostic region for confirming the isomeric purity of the compound.[9]

The Carbon-Halogen (C-Br) Stretch: A Low-Frequency Indicator

The C-Br bond vibration is characterized by its low frequency, a direct consequence of the large mass of the bromine atom.

-

Position: The C-Br stretching absorption is found in the far-infrared or low-wavenumber end of the fingerprint region, typically between 515-690 cm⁻¹ .[10] Its observation can be challenging on standard mid-IR spectrometers that have a lower limit of 600 or 650 cm⁻¹, but it should be visible on full-range instruments.

-

Intensity: The intensity is typically medium to strong.

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity | Characteristics |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Sharp peaks |

| 2240 - 2220 | Nitrile (C≡N) Stretch | Strong | Sharp, intense peak |

| 1620 - 1400 | Aromatic C-C In-Ring Stretch | Medium | Multiple sharp peaks |

| 1180 - 1100 | CF₃ Stretches (Antisymmetric & Symmetric) | Very Strong | Often the most intense bands in the spectrum, can be broad |

| 900 - 800 | Aromatic C-H Out-of-Plane Bending | Strong | Characteristic of 1,2,4-trisubstitution |

| 690 - 515 | C-Br Stretch | Medium to Strong | Low-frequency region |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable spectrum is the foundation of a correct interpretation. Since this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a well-established and robust technique for obtaining a high-quality transmission spectrum.

Rationale for Method Selection

The KBr pellet method is chosen over alternatives like Attenuated Total Reflectance (ATR) for several reasons in a research and development context. It provides a classic transmission spectrum with well-defined, sharp peaks and minimizes the potential for band distortions that can sometimes occur with ATR due to variations in crystal contact and depth of penetration. This method's success, however, is critically dependent on meticulous sample preparation.

Step-by-Step Protocol for KBr Pellet Preparation

This protocol is designed to be self-validating, with quality control checks built into the process.

-

Materials & Equipment:

-

This compound (sample)

-

FTIR-grade Potassium Bromide (KBr), powder

-

Agate mortar and pestle

-

Pellet press with die set (e.g., 13 mm)

-

Heat lamp or drying oven

-

FTIR Spectrometer

-

-

Preparation Workflow:

Caption: Experimental workflow for KBr pellet preparation and analysis.

-

Detailed Steps & Causality:

-

Step 1 (Drying KBr): KBr is hygroscopic. Any absorbed water will produce a very broad O-H stretching band around 3400 cm⁻¹ and a medium H-O-H bending band near 1630 cm⁻¹, which can obscure important spectral features. Drying is a critical, non-negotiable first step.

-

Step 2 (Weighing): The ~1:100 sample-to-KBr ratio is crucial. Too much sample will result in total absorption (flat-topped peaks), while too little will yield a noisy spectrum with weak signals.

-

Step 3 (Grinding): The goal is to reduce the particle size of the sample to be smaller than the wavelength of the IR light. This minimizes light scattering (which causes a sloping baseline, known as the Christiansen effect) and ensures a homogenous mixture. The mixture should appear as a uniform, fine powder.

-

Step 4 (Loading): An even distribution of the powder in the die ensures a pellet of uniform thickness, preventing cracks and uneven transmission.

-

Step 5 (Pressing): The high pressure causes the KBr to flow and encapsulate the sample particles in the KBr crystal lattice.

-

Step 6 (Quality Control): A good KBr pellet should be translucent or transparent, never opaque. An opaque pellet indicates poor grinding or insufficient pressure and will scatter light, leading to a poor-quality spectrum. If the pellet is unsatisfactory, it can sometimes be re-pressed, but it is often better to remake it from the grinding stage.

-

Step 7 & 8 (Acquisition): A background spectrum of the ambient environment (air) is taken first and automatically subtracted from the sample spectrum. This removes interfering signals from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (sharp lines around 3600 cm⁻¹ and 1600 cm⁻¹).

-

Sample Spectrum Analysis: A Guided Interpretation

The following table represents an illustrative analysis of a high-quality spectrum of this compound, based on the theoretical principles discussed.

Caption: Logical workflow for interpreting the IR spectrum.

| Observed Peak (cm⁻¹) | Assignment | Rationale |

| 3065 (w) | Aromatic C-H Stretch | Frequency > 3000 cm⁻¹ is characteristic of C-H on an sp² carbon. |

| 2232 (s, sh) | C≡N Stretch | Strong, sharp absorption in the expected range for a conjugated nitrile.[2][4] |

| 1595 (m, sh) | Aromatic C=C In-Ring Stretch | Characteristic ring vibration. |

| 1470 (m, sh) | Aromatic C=C In-Ring Stretch | Characteristic ring vibration. |

| 1175 (vs, br) | Antisymmetric CF₃ Stretch | Very strong, broad band typical for CF₃ groups.[5] |

| 1130 (vs) | Symmetric CF₃ Stretch | Very strong band, often coupled with the antisymmetric stretch.[5] |

| 860 (s) | Aromatic C-H OOP Bending | Strong band consistent with a 1,2,4-trisubstitution pattern.[9] |

| 640 (m) | C-Br Stretch | Medium intensity band in the low-frequency region.[10] |

(w = weak, m = medium, s = strong, vs = very strong, sh = sharp, br = broad)

Conclusion

The infrared spectrum of this compound is a rich source of structural information, providing clear and unambiguous evidence for its key functional groups. The sharp, strong nitrile peak at ~2232 cm⁻¹, the exceptionally intense C-F stretching bands between 1100-1200 cm⁻¹, the characteristic aromatic C-H and C-C vibrations, and the low-frequency C-Br stretch collectively form a unique spectral fingerprint. By understanding the causal relationships between molecular structure and vibrational frequencies, and by employing a meticulous and self-validating experimental technique, researchers can confidently use IR spectroscopy for the rapid and reliable characterization of this important synthetic intermediate.

References

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Emeleus, H. J., Haszeldine, R. N., & Paul, R. C. (1955). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

-

Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. [Link]

-

PubChem. 3-Bromo-4-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

The Journal of Chemical Physics. Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. AIP Publishing. [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oriental Journal Of Chemistry. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

-

PubMed. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. National Library of Medicine. [Link]

-

PubMed Central. Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. National Library of Medicine. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

ResearchGate. A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br). [Link]

-

ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. [Link]

-

International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

-

ACS Publications. Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Autech Industry Co.,Limited. Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. [Link]

-

RSC Publishing. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

-

ACS Publications. C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. [Link]

-

PubChem. 3-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-(trifluoromethyl)benzonitrile

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

3-Bromo-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, characterized by a bromine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring, presents a unique analytical challenge. Mass spectrometry is an indispensable technique for the structural confirmation and purity assessment of such molecules during drug discovery and development. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering insights into ionization, fragmentation pathways, and spectral interpretation. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide will focus on a predictive analysis based on established fragmentation principles and data from closely related structural analogs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to selecting the appropriate mass spectrometry methodology.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrF₃N | |

| Molecular Weight | 250.02 g/mol | |

| Monoisotopic Mass | 248.9401 Da | |

| Structure | ||

Ionization Techniques: Choosing the Right Tool for the Task

The choice of ionization technique is critical for obtaining a mass spectrum that is both informative and reproducible. For this compound, two primary techniques are considered:

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1][2][3] This process not only creates a molecular ion (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[2][4] The resulting fragment ions provide a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. Given the aromatic and relatively stable nature of the target compound, EI is the preferred method for detailed structural analysis.

-

Chemical Ionization (CI): As a "softer" ionization method, CI uses a reagent gas (such as methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[2][5] This results in less fragmentation and a more prominent protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight.[2] CI can be a valuable complementary technique to EI, especially if the molecular ion is weak or absent in the EI spectrum.

Predicted Electron Ionization Mass Spectrum: A Roadmap to Fragmentation

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The key features to anticipate are the molecular ion peak with its characteristic isotopic signature and a series of fragment ions resulting from the cleavage of specific bonds.

The Molecular Ion and the Bromine Isotopic Pattern

A hallmark of a bromine-containing compound in mass spectrometry is the presence of a distinct isotopic pattern for the molecular ion.[6][7][8] Bromine has two naturally occurring isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximately 1:1 ratio.[6][7] Consequently, the molecular ion of this compound will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).

-

M⁺• peak: corresponding to the molecule containing ⁷⁹Br.

-

[M+2]⁺• peak: corresponding to the molecule containing ⁸¹Br.

This distinctive 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule.[6][7][8][9]

Major Predicted Fragmentation Pathways

The fragmentation of the molecular ion is driven by the relative strengths of its chemical bonds and the stability of the resulting fragments.[10][11] For this compound, the following fragmentation pathways are predicted to be most significant:

-

Loss of a Bromine Radical (Br•): The C-Br bond is one of the weaker bonds in the molecule, and its cleavage is a common fragmentation pathway for brominated aromatic compounds.[8] This would result in a fragment ion at m/z 170.

-

Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is also susceptible to cleavage. The loss of the trifluoromethyl radical would lead to a fragment ion at m/z 180 (for the ⁷⁹Br-containing ion) and m/z 182 (for the ⁸¹Br-containing ion), maintaining the 1:1 isotopic pattern.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitrile and its derivatives is the elimination of a neutral molecule of hydrogen cyanide from the molecular ion.[12][13] This would result in fragment ions at m/z 222 and m/z 224.

-